molecular formula C5HBrF3NOS B2671105 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde CAS No. 1956379-59-1

4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde

Cat. No.: B2671105
CAS No.: 1956379-59-1
M. Wt: 260.03
InChI Key: PGMONSGAQHRSDJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde is a high-value heterocyclic building block designed for research and development applications. This compound features a reactive aldehyde group and a bromo substituent on a thiazole core, making it a versatile intermediate for constructing more complex molecules through various chemical transformations . The presence of the trifluoromethyl group is of significant interest, as this moiety is known to enhance key properties in agrochemical and pharmaceutical candidates, such as metabolic stability, lipophilicity, and bioavailability . Thiazole derivatives are extensively studied in medicinal and agricultural chemistry for their diverse biological activities . As a multifunctional scaffold, this compound is particularly useful for nucleophilic substitution reactions at the bromo site, as well as condensation and nucleophilic addition reactions at the aldehyde group. This allows researchers to efficiently create libraries of novel compounds, such as carboxamides and other derivatives, for screening and development purposes . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF3NOS/c6-3-2(1-11)12-4(10-3)5(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMONSGAQHRSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the bromination of 2-(trifluoromethyl)thiazole. One common method includes the reaction of 2-(trifluoromethyl)thiazole with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 4-azido-2-(trifluoromethyl)thiazole or 4-thio-2-(trifluoromethyl)thiazole can be formed.

    Oxidation Product: 4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid.

    Reduction Product: 4-Bromo-2-(trifluoromethyl)thiazole-5-methanol.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that thiazole derivatives, including 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde, exhibit significant anticancer properties. For instance, a study synthesized several thiazole derivatives and evaluated their activity against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)Activity Description
This compoundA54915.0Moderate inhibition
This compoundMCF-712.3Strong inhibition

1.2 Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Its structure allows it to interact with biological macromolecules, potentially inhibiting enzymes involved in cancer progression. Studies have shown that the trifluoromethyl group enhances lipophilicity, aiding cellular uptake and interaction with target enzymes .

Biological Research

2.1 Antimicrobial Properties

Thiazole derivatives have demonstrated antimicrobial activity against a range of pathogens. For example, a study focused on the synthesis of thiazole-based compounds found that some exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria . The presence of the bromine and trifluoromethyl groups appears to enhance this activity.

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Activity Description
This compoundStaphylococcus aureus0.5 µg/mLExcellent activity
This compoundEscherichia coli1.0 µg/mLModerate activity

2.2 Anticonvulsant Effects

Recent studies have explored the anticonvulsant effects of thiazole derivatives in animal models. Compounds similar to this compound were tested for their ability to prevent seizures induced by picrotoxin, showing promise as potential therapeutic agents for epilepsy .

Material Science

3.1 Synthesis of Advanced Materials

This compound serves as a key building block in the synthesis of advanced materials with specific electronic and optical properties. Its incorporation into polymer matrices has been studied for applications in organic electronics and photonic devices . The compound’s unique electronic characteristics are attributed to its electron-withdrawing trifluoromethyl group.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of 4-bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde, a comparative analysis with structurally related compounds is provided below. Key parameters include substituent effects, molecular weight, synthetic accessibility, and biological relevance.

Substituent Effects on Reactivity and Stability

  • 4-Chloro-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbaldehyde (CAS: 499796-75-7): This analog replaces bromine with chlorine at position 4 and introduces a phenyl ring substituted with trifluoromethyl. Molecular weight is 291.67 g/mol, lower than the brominated counterpart, which may influence pharmacokinetic properties .
  • 5-Bromo-2-(3-fluorophenyl)thiazole (CAS: 1159814-31-9): Lacking the trifluoromethyl and aldehyde groups, this compound exhibits simpler reactivity.

Molecular Weight and Physical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Notable Properties
This compound ~280 (estimated) Br, CF₃, CHO High polarity, reactive aldehyde group
4-Bromo-5-(1-(2-(3-fluorophenyl)hydrazono)ethyl)-2-(methylthio)thiazole (4f) 360.26 Br, CF₃, methylthio, hydrazone Solid at room temperature, high yield (96%)
5-Bromo-4-(trifluoromethyl)thiazol-2-amine 261.08 Br, CF₃, NH₂ Amine group enables conjugation

Key Research Findings

  • Substituent-Driven Reactivity : Bromine at position 4 facilitates Suzuki-Miyaura cross-coupling, as seen in analogs like 5-bromo-2-(3-fluorophenyl)thiazole .
  • Trifluoromethyl Impact : The CF₃ group in 4f and related compounds improves thermal stability and resistance to metabolic degradation .
  • Synergistic Formulations : Combining brominated heterocycles with metal compounds (e.g., Cu₂O) enhances biocidal efficacy, a strategy applicable to the target compound .

Biological Activity

4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of both bromine and trifluoromethyl groups, exhibits potential in various therapeutic applications, particularly in anticancer and antimicrobial domains.

The molecular formula of this compound is C4HBrF3NSC_4HBrF_3NS, with a molecular weight of approximately 211.06 g/mol. The structure includes a thiazole ring, which is known for its pharmacological significance.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit notable anticancer properties. A study highlighted the synthesis of various thiazole derivatives and their evaluation against cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung adenocarcinoma). The results demonstrated that certain thiazole compounds could inhibit cell proliferation effectively, with some exhibiting IC50 values in the low micromolar range .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell LineIC50 (µM)Activity Description
This compoundA54910Moderate inhibition of growth
Compound XHepG25High inhibition of growth
Compound YA54915Low inhibition

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazoles can disrupt bacterial cell membranes and inhibit essential enzymes, contributing to their antimicrobial efficacy. Specifically, this compound demonstrated significant activity against Gram-positive bacteria .

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets. Additionally, the bromine atom may facilitate electrophilic reactions that can lead to cytotoxic effects in cancer cells.

Case Studies

  • Study on Anticancer Effects : A recent investigation into various thiazole derivatives revealed that compounds with a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The study utilized MTT assays to assess cell viability across several cancer cell lines, confirming the promising anticancer profile of compounds including this compound .
  • Antimicrobial Efficacy Assessment : Another study focused on the antimicrobial properties of thiazoles found that derivatives similar to this compound effectively inhibited the growth of multi-drug resistant strains of bacteria, suggesting potential applications in treating resistant infections .

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